molecular formula C24H23NO4 B11180248 3-[(2-methoxyphenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

3-[(2-methoxyphenyl)carbonyl]-6,8,8,9-tetramethyl-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11180248
M. Wt: 389.4 g/mol
InChI Key: TVJTWFVOIDINPE-UHFFFAOYSA-N
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Description

3-(2-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a chromeno-pyridine core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized via a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a cyclization reaction involving a nitrogen-containing precursor, such as an amine or nitrile.

    Methoxybenzoylation: The methoxybenzoyl group is introduced via an acylation reaction using 2-methoxybenzoyl chloride in the presence of a base like pyridine.

    Final Cyclization and Methylation: The final step involves cyclization and methylation to achieve the desired tetramethylated chromeno-pyridine structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(2-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE involves its interaction with specific molecular targets. It is known to:

    Bind to Enzymes: Inhibit the activity of certain enzymes involved in cell proliferation.

    Interfere with DNA: Intercalate into DNA, disrupting replication and transcription processes.

    Modulate Signaling Pathways: Affect signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE
  • 3-(2-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-OL
  • 3-(2-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-THIONE

Uniqueness

3-(2-METHOXYBENZOYL)-6,8,8,9-TETRAMETHYL-2H,8H,9H-CHROMENO[7,6-B]PYRIDIN-2-ONE is unique due to its specific substitution pattern and the presence of the methoxybenzoyl group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H23NO4

Molecular Weight

389.4 g/mol

IUPAC Name

3-(2-methoxybenzoyl)-6,8,8,9-tetramethylpyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C24H23NO4/c1-14-13-24(2,3)25(4)19-12-21-15(10-17(14)19)11-18(23(27)29-21)22(26)16-8-6-7-9-20(16)28-5/h6-13H,1-5H3

InChI Key

TVJTWFVOIDINPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)C4=CC=CC=C4OC)C)(C)C

Origin of Product

United States

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